molecular formula C9H11ClN4O2S B8648896 2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-06-7

2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No. B8648896
Key on ui cas rn: 570416-06-7
M. Wt: 274.73 g/mol
InChI Key: XAOCGDOFTYCSAN-UHFFFAOYSA-N
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Patent
US07307165B2

Procedure details

2-Chloro-6-n-propylimidazo[1,2-b]pyridazine (0.8 g, 4.1 mmol) and dichloroethane (10 ml) were introduced into a 200-ml eggplant type flask and stirred at room temperature, and chlorosulfonic acid (0.54 g, 4.5 mmol) was added thereto all at once, and the mixture was stirred for 4 hours under reflux with heating. The reaction solution was cooled to about 70° C., and triethylamine (0.5 g, 5 mmol) was added thereto all at once and stirred until the solid was dissolved, and phosphorus oxychloride (0.79 g, 5 mmol) was added thereto all at once, and the mixture was stirred for 2 hours under reflux with heating. After the reaction was completed, the reaction solution was left to cool, and water (50 ml) was added thereto and the organic phase was separated. The organic phase was washed with a saturated saline, dried over magnesium sulfate and concentrated. Acetonitrile (10 ml) and 28% ammonia water (4 ml) were added to the residue and stirred at room temperature for 2 hours. After the reaction was completed, water (100 ml) was added to the reaction solution, which was then adjusted to about pH 2 with dilute hydrochloric acid, and the formed crystals were collected by filtration, washed with water and chloroform, and dried under reduced pressure to give the title compound as pale brown crystals. The yield was 0.49 g (43.5%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.79 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH3:12])=[N:6][N:5]2[CH:13]=1.ClC(Cl)C.Cl[S:19]([OH:22])(=O)=[O:20].C([N:25](CC)CC)C.P(Cl)(Cl)(Cl)=O>O>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH3:12])=[N:6][N:5]2[C:13]=1[S:19]([NH2:25])(=[O:22])=[O:20]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC=1N=C2N(N=C(C=C2)CCC)C1
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0.54 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.79 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
all at once, and the mixture was stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to about 70° C.
STIRRING
Type
STIRRING
Details
all at once and stirred until the solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
STIRRING
Type
STIRRING
Details
all at once, and the mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
WAIT
Type
WAIT
Details
the reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The organic phase was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Acetonitrile (10 ml) and 28% ammonia water (4 ml) were added to the residue
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
water (100 ml) was added to the reaction solution, which
FILTRATION
Type
FILTRATION
Details
the formed crystals were collected by filtration
WASH
Type
WASH
Details
washed with water and chloroform
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(N=C(C=C2)CCC)C1S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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